![molecular formula C10H10F3NO4 B2843041 2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid CAS No. 1378917-12-4](/img/structure/B2843041.png)
2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of propanoic acid, which is a carboxylic acid . It has a trifluoromethyl group attached to a pyridine ring, which is a common structural motif in many active pharmaceutical ingredients .
Molecular Structure Analysis
The compound has a propanoic acid group and a pyridine ring with a trifluoromethyl group. The trifluoromethyl group is known to have unique physicochemical properties due to the presence of fluorine atoms .Aplicaciones Científicas De Investigación
Oxidation and Catalysis
Research into similar compounds has explored their roles in catalytic oxidation processes. For instance, efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by specific agents suggests potential applications in synthetic chemistry, where similar compounds could serve as intermediates or catalysts in the synthesis of complex molecules (Iwahama et al., 2000).
Synthesis of Complex Molecules
The synthesis of various organic molecules, including those with trifluoromethyl groups or pyridine structures, has been a subject of research. Such studies highlight the methodologies for creating complex molecules that can be useful in drug development, materials science, and as intermediates in organic synthesis (Volle & Schlosser, 2002).
Antimicrobial Activity
The structure-activity relationship studies of certain phenolic compounds, including those with hydroxy and methoxy groups, have been conducted to explore their antimicrobial properties. Such research could suggest potential areas where the specific compound might be investigated for its bioactivity or as a lead compound for the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4/c1-9(18,8(16)17)5-14-4-6(10(11,12)13)2-3-7(14)15/h2-4,18H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBSIABDRNWLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=CC1=O)C(F)(F)F)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

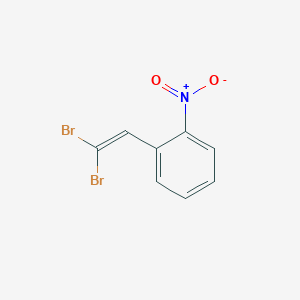

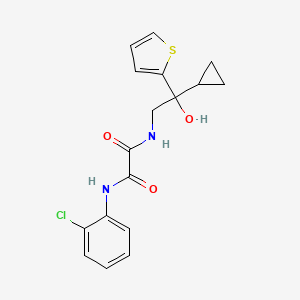
![tert-butyl N-[3-(thiophen-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2842961.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2842964.png)
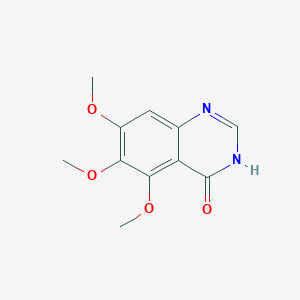
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)
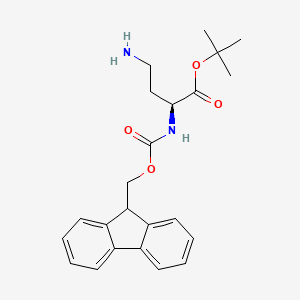
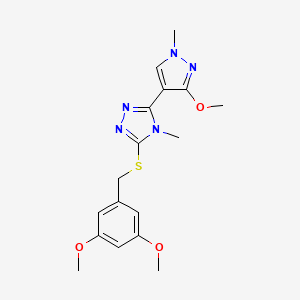
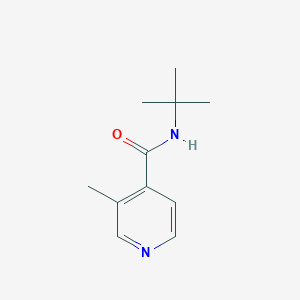
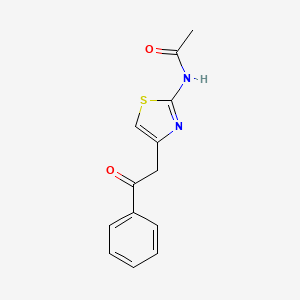
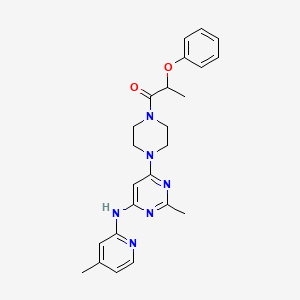

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842978.png)